molecular formula C9H14O4S B13689650 2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate

2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate

Cat. No.: B13689650
M. Wt: 218.27 g/mol
InChI Key: BCTJSQNYHKAOSK-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate is a complex organic compound with a unique structure that includes a tetrahydrothieno ring fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate stands out due to its unique combination of the tetrahydrothieno and dioxolane rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

(2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl) acetate

InChI

InChI=1S/C9H14O4S/c1-5(10)11-8-7-6(4-14-8)12-9(2,3)13-7/h6-8H,4H2,1-3H3

InChI Key

BCTJSQNYHKAOSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(CS1)OC(O2)(C)C

Origin of Product

United States

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